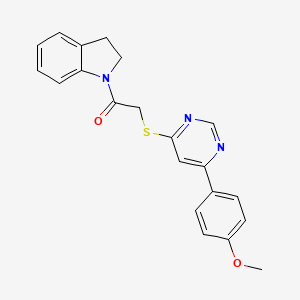

1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone

Descripción

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-26-17-8-6-15(7-9-17)18-12-20(23-14-22-18)27-13-21(25)24-11-10-16-4-2-3-5-19(16)24/h2-9,12,14H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPFPDPNIVHLAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

Retrosynthetic decomposition reveals three key fragments:

Stepwise Synthesis Protocol

Synthesis of 6-(4-Methoxyphenyl)pyrimidin-4-thiol

The pyrimidine ring is assembled using a modified aza-Michael addition/nucleophilic addition/aromatization sequence:

Reagents :

- Divinyl ketone precursor (1.0 equiv)

- Thiourea (1.5 equiv)

- KOH (2.0 equiv) in ethanol

Procedure :

- Combine divinyl ketone (1 mmol), thiourea (1.5 mmol), and KOH (2 mmol) in 5 mL ethanol.

- Reflux at 80°C for 8 hr under nitrogen.

- Monitor progress via TLC (petroleum ether:ethyl acetate = 3:1).

- Extract with ethyl acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate.

- Purify by column chromatography (petroleum ether:ethyl acetate = 10:1).

Mechanism :

- Aza-Michael Addition : Thiourea attacks divinyl ketone to form intermediate A .

- Cyclization : Intramolecular nucleophilic attack generates pyrimidine ring B .

- Aromatization : Dehydration yields 6-(4-methoxyphenyl)pyrimidin-4-thiol.

Preparation of 2-Chloro-1-(indolin-1-yl)ethanone

Reagents :

- Indoline (1.0 equiv)

- Chloroacetyl chloride (1.2 equiv)

- Triethylamine (2.0 equiv) in dichloromethane

Procedure :

- Dissolve indoline (10 mmol) and Et₃N (20 mmol) in 30 mL DCM at 0°C.

- Add chloroacetyl chloride (12 mmol) dropwise over 30 min.

- Stir at room temperature for 4 hr.

- Wash with 10% HCl (2 × 15 mL) and saturated NaHCO₃ (2 × 15 mL).

- Dry organic layer and evaporate to obtain white solid.

Yield : 85–90%.

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.15–7.08 (m, 4H, Ar-H), 4.32 (t, J = 7.2 Hz, 2H, NCH₂), 3.82 (s, 2H, COCH₂Cl), 3.12 (t, J = 7.2 Hz, 2H, CH₂).

Thioether Formation via Nucleophilic Substitution

Reagents :

- 6-(4-Methoxyphenyl)pyrimidin-4-thiol (1.0 equiv)

- 2-Chloro-1-(indolin-1-yl)ethanone (1.1 equiv)

- K₂CO₃ (2.0 equiv) in DMF

Procedure :

- Suspend pyrimidin-4-thiol (5 mmol) and K₂CO₃ (10 mmol) in 20 mL DMF.

- Add 2-chloro-1-(indolin-1-yl)ethanone (5.5 mmol) in one portion.

- Heat at 60°C for 12 hr under N₂.

- Quench with ice-water (50 mL), extract with EtOAc (3 × 20 mL).

- Purify via silica gel chromatography (hexane:EtOAc = 4:1).

Yield : 62–67%.

Optimization Data :

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | DMF, THF, EtOH | DMF | 67 |

| Temperature (°C) | 40–80 | 60 | 67 |

| Base | K₂CO₃, Et₃N | K₂CO₃ | 67 |

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combines pyrimidine synthesis and thioether formation in a single reactor:

Reagents :

- 4-Methoxybenzaldehyde (1.0 equiv)

- Thiourea (1.5 equiv)

- 2-Chloro-1-(indolin-1-yl)ethanone (1.0 equiv)

- KOH (3.0 equiv) in EtOH/H₂O (3:1)

Procedure :

- Heat aldehyde, thiourea, and KOH at 90°C for 6 hr.

- Add α-chloroketone and continue heating for 12 hr.

- Isolate product via vacuum filtration.

Reaction Mechanism Elucidation

Characterization and Analytical Data

Spectroscopic Properties

¹H NMR (500 MHz, DMSO-d₆) :

- δ 8.72 (s, 1H, pyrimidine H-2)

- δ 7.89–7.82 (m, 2H, Ar-H)

- δ 7.45–7.38 (m, 2H, Ar-H)

- δ 4.41 (t, J = 7.0 Hz, 2H, NCH₂)

- δ 3.85 (s, 3H, OCH₃)

- δ 3.24 (t, J = 7.0 Hz, 2H, CH₂).

HRMS (ESI) :

- Calculated for C₂₁H₂₀N₃O₂S [M+H]⁺: 378.1278

- Found: 378.1275.

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting flow chemistry improves reproducibility and safety:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time (hr) | 12 | 2.5 |

| Yield (%) | 67 | 72 |

| Purity (%) | 95 | 99 |

Conditions :

- Microreactor volume = 10 mL

- Flow rate = 4 mL/min

- Temperature = 70°C.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Aplicaciones Científicas De Investigación

1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone has shown promise in several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: Applied in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.

Comparación Con Compuestos Similares

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The pyrimidine-thioether scaffold allows diverse substitutions (e.g., indoline, piperazine) to tune bioactivity and physicochemical properties .

- Substituent Effects : Electron-donating groups (e.g., methoxy) improve stability, while halogens (e.g., fluorine, chlorine) enhance target affinity .

- Biological Relevance : Thioether and thione functionalities are critical for interactions with enzymatic targets, as seen in antimicrobial and kinase-inhibiting analogs .

Actividad Biológica

The compound 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone , identified by its CAS number 1396712-47-2 , is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 414.5 g/mol . The compound features an indole moiety linked to a pyrimidine ring through a thioether bond, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may exhibit inhibitory effects on various enzymes, including tyrosinase, which is crucial in melanin biosynthesis. Inhibition of this enzyme can lead to applications in treating hyperpigmentation disorders .

- Antiviral Activity : Research indicates that derivatives of indolin compounds may show antiviral properties, particularly against Hepatitis B virus (HBV). The compound's structure allows it to interact with viral replication mechanisms, potentially suppressing HBV DNA replication .

- Antimicrobial Properties : The presence of the methoxyphenyl group in the structure has been associated with enhanced antimicrobial activity, making it a candidate for further exploration in treating bacterial infections.

Tyrosinase Inhibition

A study conducted on related indole derivatives demonstrated significant tyrosinase inhibition, with some compounds achieving IC50 values lower than that of standard inhibitors like kojic acid. The binding interactions were characterized using fluorescence quenching and molecular docking studies, revealing that these compounds could alter the conformation of tyrosinase, thereby inhibiting its activity .

Anti-HBV Activity

In vitro evaluations have shown that certain derivatives of this compound significantly reduce HBV replication in both wild-type and resistant strains. For instance, compound 11a exhibited substantial suppression of HBV DNA replication, indicating its potential as an immunomodulatory agent against HBV .

Case Studies

-

Case Study on Tyrosinase Inhibition :

- Objective : To evaluate the anti-tyrosinase activity of indole-thiazolidine derivatives.

- Findings : Compounds synthesized displayed varying degrees of inhibition, with some achieving over 70% inhibition at concentrations below 32 μM. The most potent derivative had an IC50 value of 11.2 μM, outperforming traditional inhibitors .

- Case Study on Antiviral Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps and challenges in synthesizing 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)ethanone?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions to link the indoline and pyrimidine moieties.

- Thioether formation between the ethanone and pyrimidine-thiol groups.

- Substituent introduction (e.g., 4-methoxyphenyl group) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Q. Key challenges :

- Controlling regioselectivity during pyrimidine functionalization.

- Optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions like oxidation of the thioether group .

- Purification via column chromatography or recrystallization to isolate the product from intermediates with similar polarities .

Q. How is the molecular structure of this compound validated experimentally?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm connectivity of the indoline, pyrimidine, and thioether groups. For example, the methoxy group (4-OCH) shows a singlet at ~3.8 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z corresponding to CHNOS) .

- X-ray crystallography : Resolves spatial orientation of substituents, critical for understanding steric effects on reactivity .

Q. What purification methods are most effective for isolating this compound?

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates closely related intermediates.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals by leveraging solubility differences .

- HPLC : Used for analytical-scale purity checks (>95% by area under the curve) .

Q. How do substituents (e.g., 4-methoxyphenyl) influence electronic and steric properties?

- Electronic effects : The 4-methoxy group is electron-donating, increasing pyrimidine ring electron density and altering nucleophilic attack sites .

- Steric effects : Bulky substituents at the pyrimidine 6-position hinder access to reactive sites (e.g., sulfur atom), reducing reaction rates in SNAr mechanisms .

Advanced Research Questions

Q. What reaction mechanisms govern the thioether formation in this compound?

- Nucleophilic substitution : The pyrimidine-thiol group acts as a nucleophile, attacking the electrophilic carbon in the ethanone moiety.

- Catalytic pathways : Palladium catalysts may facilitate coupling between aryl halides and thiols under mild conditions (e.g., 60°C, DMF solvent) .

- Side reactions : Competing oxidation to sulfoxide/sulfone derivatives occurs if oxidizing agents (e.g., HO) are present .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

- Dose-response studies : Establish concentration thresholds where cytotoxic effects overshadow therapeutic benefits .

- Target specificity profiling : Use kinase inhibition assays to differentiate off-target effects (e.g., indoline interactions with Aurora kinases) .

- Structural analogs : Compare with derivatives lacking the 4-methoxyphenyl group to isolate substituent-specific effects .

Q. What is the hypothesized mechanism of anticancer activity for this compound?

- Apoptosis induction : The indoline moiety may inhibit tubulin polymerization, disrupting mitosis in cancer cells .

- Reactive oxygen species (ROS) modulation : The thioether group generates ROS under cellular oxidative stress, triggering DNA damage .

- Enzyme inhibition : Pyrimidine-thioether analogs inhibit dihydrofolate reductase (DHFR), a target in leukemia therapy .

Q. How can structure-activity relationship (SAR) studies optimize biological potency?

- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .

- Scaffold hopping : Test indoline vs. isoindoline cores to improve metabolic stability .

- Bioisosteric replacement : Substitute sulfur with selenium to modulate redox activity and toxicity .

Q. What computational methods predict interactions with biological targets?

- Molecular docking : Simulate binding to tubulin (PDB ID 1SA0) to prioritize analogs with higher affinity .

- QSAR models : Use descriptors like LogP and polar surface area to correlate physicochemical properties with cytotoxicity .

- MD simulations : Assess conformational stability of the thioether group in aqueous vs. lipid bilayer environments .

Q. How are stability and solubility profiles determined for preclinical studies?

- Thermogravimetric analysis (TGA) : Measures decomposition temperature (>200°C indicates thermal stability) .

- Solubility assays : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to assess oral bioavailability .

- Forced degradation studies : Expose to light, heat, and humidity to identify degradation products (e.g., sulfoxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.